Heat of Hydrogenation as Direct Strain Quantification: Cycloundecyne vs. Cyclooctyne and Cyclododecyne
The heat of hydrogenation provides a direct thermodynamic measure of alkyne ring strain. Cycloundecyne exhibits a ΔrH° of -239.3 ± 0.84 kJ/mol (liquid phase, acetic acid, 25°C) [1]. This value lies intermediate between cyclooctyne (-289.1 kJ/mol), which possesses approximately 50 kJ/mol additional strain energy, and cyclododecyne (-226.8 kJ/mol), which is only ~12 kJ/mol less strained [1]. The quantitative gradient across the series (cyclooctyne > cyclononyne > cyclodecyne > cycloundecyne > cyclododecyne) confirms that each ring expansion reduces strain by a measurable, non-linear increment.
| Evidence Dimension | Heat of hydrogenation (-ΔrH°, kJ/mol) |
|---|---|
| Target Compound Data | -239.3 ± 0.84 kJ/mol |
| Comparator Or Baseline | Cyclooctyne: -289.1 kJ/mol; Cyclononyne: -267.8 kJ/mol; Cyclodecyne: -250.2 kJ/mol; Cyclododecyne: -226.8 kJ/mol |
| Quantified Difference | Cycloundecyne is 49.8 kJ/mol less strained than cyclooctyne; 12.5 kJ/mol more strained than cyclododecyne |
| Conditions | Liquid phase; acetic acid solvent; 25°C; catalytic hydrogenation to corresponding cycloalkane |
Why This Matters
This quantitative strain gradient enables researchers to select cycloundecyne when intermediate reactivity is required—specifically, when cyclooctyne is too reactive (leading to premature side reactions) but cyclododecyne lacks sufficient activation for desired transformations.
- [1] Turner, R.B.; Jarrett, A.D.; Goebel, P.; Mallon, B.J. Heats of hydrogenation. 9. Cyclic acetylenes and some miscellaneous olefins. J. Am. Chem. Soc. 1973, 95, 790-792. View Source
